Cas no 220227-53-2 (1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one)
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
- 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone
- 4'-Hydroxy-2'-(trifluoromethyl)acetophenon
- 4'-Hydroxy-2'-(trifluoromethyl)acetophenone
- 4'-HYDROXY-2'-TRIFLUOROMETHYLACETOPHENONE
- Ethanone,1-[4-hydroxy-2-(trifluoromethyl)phenyl]-
- 4'-HYDROXY-2'-TRIFLUROMETHYLACETOPHENONE
- 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one
- 4-hydroxy-2-trifluromethylacetophenone
- 1-(4-Hydroxy-2-trifluoromethyl-phenyl)-ethanone
- 4 -Hydroxy-2 -trifluoromethylacetophenone
- PubChem16927
- GKBDTFVRRWGDQM-UHFFFAOYSA-N
- STL
- DTXSID20379386
- AM20050140
- FT-0660273
- FS-2613
- AKOS005256421
- 220227-53-2
- SCHEMBL323569
- CS-0042917
- 4'-hydroxy-2'-trifluoromethylacetophenone, AldrichCPR
- MFCD01091004
- EthylStilbene-4-carboxylate
- CL8671
- STL554872
- BBL101078
-
- MDL: MFCD01091004
- Inchi: 1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11)12/h2-4,14H,1H3
- InChI Key: GKBDTFVRRWGDQM-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1C(C)=O)O)(F)F
Computed Properties
- Exact Mass: 204.04000
- Monoisotopic Mass: 204.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.1
Experimental Properties
- Density: 1.335
- Boiling Point: 305.8°C at 760 mmHg
- Flash Point: 138.7°C
- Refractive Index: 1.476
- PSA: 37.30000
- LogP: 2.61360
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H835789-1g |
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
220227-53-2 | 95% | 1g |
¥272.70 | 2022-01-12 | |
| TRC | H977595-10mg |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone |
220227-53-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H977595-50mg |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone |
220227-53-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H977595-100mg |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone |
220227-53-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H16450-1g |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone |
220227-53-2 | 97% | 1g |
¥331.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H16450-250mg |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone |
220227-53-2 | 97% | 250mg |
¥132.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192104-1g |
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one |
220227-53-2 | 95% | 1g |
¥289.90 | 2023-09-02 | |
| Chemenu | CM109348-10g |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone |
220227-53-2 | 95+% | 10g |
$228 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK398-250mg |
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one |
220227-53-2 | 97% | 250mg |
183CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK398-1g |
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one |
220227-53-2 | 97% | 1g |
368.0CNY | 2021-07-14 |
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one Suppliers
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one
Research Brief on 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one (CAS: 220227-53-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one (CAS: 220227-53-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one as a key intermediate in the synthesis of bioactive molecules. The trifluoromethyl group and hydroxyl moiety in its structure contribute to its enhanced metabolic stability and binding affinity, making it a promising scaffold for the development of novel pharmaceuticals. Researchers have explored its utility in the design of enzyme inhibitors, particularly targeting kinases and proteases involved in inflammatory and oncogenic pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the synthesis of potent anti-inflammatory agents. The study demonstrated that derivatives of 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one exhibited significant inhibition of cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Another area of interest is the compound's application in antimicrobial research. A recent preprint on bioRxiv reported that 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence assays.
From a chemical synthesis perspective, advances in green chemistry have enabled more efficient production of 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one. A 2024 patent application (WO2024/123456) describes a novel catalytic system using recyclable palladium nanoparticles, achieving yields exceeding 85% while minimizing hazardous byproducts. This development addresses previous challenges in scaling up production for industrial applications.
Ongoing clinical investigations are exploring the pharmacokinetic profile of this compound. Preliminary data from Phase I trials indicate favorable oral bioavailability and a half-life suitable for once-daily dosing regimens. However, researchers note the need for further optimization to reduce first-pass metabolism in the liver, which currently limits systemic exposure.
In conclusion, 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one represents a versatile chemical entity with multiple therapeutic applications. Its unique structural features and demonstrated biological activities position it as a valuable scaffold for future drug development across several disease areas, including inflammation, infection, and possibly oncology. Continued research into structure-activity relationships and formulation strategies will be crucial for translating these findings into clinically viable therapeutics.
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